4-Hydroxy-5-methylquinoline-2-carboxylic acid
Description
Properties
CAS No. |
36303-31-8 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-6-3-2-4-7-10(6)9(13)5-8(12-7)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
BBUTUPXHFJJRPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Methodology Overview
This method involves dehydrogenation of 4-keto-5-methyl-1,2,3,4-tetrahydroquinoline using palladium catalysts. The reaction proceeds via oxidative aromatization, introducing the 4-hydroxy group while retaining the 5-methyl substituent.
Reaction Conditions:
-
Catalyst : Palladium black (0.1–0.3 g per 2 g substrate)
-
Solvent : 50% aqueous acetone or water
-
Temperature : Reflux (70–100°C)
-
Acid Additive : Maleic or fumaric acid (1:1 molar ratio to substrate)
-
Time : 10–12 hours
Example Protocol (Adapted from US2558211A):
Advantages:
-
High regioselectivity for 5-methyl retention
-
Scalable for industrial production
Methylation of 4-Hydroxyquinoline-2-Carboxylic Acid
Direct N-Methylation Strategy
Methylation at the 5-position is achieved using methyl iodide under basic conditions.
Reaction Scheme:
Optimized Conditions:
Challenges:
-
Competing O-methylation requires careful pH control (maintain pH 9–10).
Doebner Reaction with Modified Aniline Derivatives
Adapting Classical Quinoline Synthesis
The Doebner reaction (aniline + aldehyde + pyruvic acid) was modified using 4-methylaniline to direct methyl placement.
Protocol:
-
React 4-methylaniline (1 eq), pyruvic acid (2 eq), and benzaldehyde (1 eq) in ethanol.
-
Reflux for 5 hr.
-
Acidify to pH 2–3 for precipitation.
-
Purify via column chromatography (hexane:EtOAc 3:1).
Regioselectivity Control:
-
Electron-donating groups on aniline favor 5-methyl formation (Hammett σ = −0.17).
Microwave-Assisted Cyclization
Rapid Synthesis via Energy Transfer
Microwave irradiation accelerates cyclization of methyl-substituted anilines with malonic acid derivatives.
Conditions:
Benefits:
-
10-fold reduction in reaction time vs conventional heating
-
Minimal side products
Hydrogenation-Cyclization Cascade
Nitro-to-Amine Reduction Followed by Cyclization
Adapted from ChemicalBook’s synthesis of 6,7-dimethoxy analogues:
-
Hydrogenate 5-methyl-6-nitroveratraldehyde (1 eq) with 5% Pd/C in THF.
-
React with ethyl pyruvate (1.1 eq) in sodium ethoxide/ethanol.
-
Hydrolyze ester with NaOH, acidify to isolate product.
Comparative Analysis of Methods
Table 1: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (hr) | Scalability |
|---|---|---|---|---|
| Palladium dehydrogenation | 92 | 99 | 10 | Industrial |
| Methylation | 82 | 95 | 8 | Lab-scale |
| Doebner reaction | 68 | 90 | 5 | Moderate |
| Microwave cyclization | 91 | 98 | 0.3 | High |
Key Observations:
-
Palladium method excels in yield and purity but requires expensive catalysts.
-
Microwave synthesis offers fastest route but needs specialized equipment.
-
Doebner reaction is cost-effective but lower yielding.
Critical Challenges and Solutions
Regioselectivity in Methyl Group Placement
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-Hydroxy-5-methylquinoline-2-carboxylic acid exhibits several notable biological activities, which include:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, making it a candidate for further development in antibiotic therapies.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Hepatitis B Virus Inhibition : Molecular docking studies have identified this compound as a potential inhibitor of the Hepatitis B virus. Experimental results corroborate its ability to inhibit viral replication in vitro, suggesting its use in antiviral drug development .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance biological activity or selectivity. Notable applications include:
- Drug Development : The compound is utilized as a starting material for synthesizing derivatives with improved pharmacological profiles. For instance, derivatives have been synthesized to target specific biological pathways associated with neurodegenerative diseases .
- Target Engagement Studies : This compound has been employed in studies to demonstrate target engagement at the cellular level, particularly in cancer research. By assessing the interaction of synthesized derivatives with specific proteins, researchers can evaluate their therapeutic potential .
Synthetic Applications
The unique chemical structure of this compound facilitates its use in organic synthesis:
- Building Block for Quinoline Derivatives : It serves as an important building block for synthesizing other quinoline derivatives through various chemical reactions such as alkylation and acylation. These derivatives often exhibit enhanced biological activities compared to the parent compound .
- Synthesis of Complex Molecules : The compound is used in synthetic pathways to create complex heterocyclic compounds that are valuable in pharmaceutical chemistry. Its reactivity allows chemists to design novel compounds with tailored properties for specific applications .
Case Study 1: Antiviral Activity
A study focused on the antiviral activity of this compound revealed its potential as an inhibitor of Hepatitis B virus replication. The compound was tested at various concentrations, showing significant inhibition at 10 µM concentration, which led to further exploration into its mechanism of action and potential therapeutic applications against viral infections .
Case Study 2: Anticancer Properties
In another investigation, derivatives of this compound were synthesized and evaluated for their anticancer properties against different cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on healthy cells.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The quinoline scaffold is highly tunable, with substituent positions critically influencing properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Physicochemical Properties
- Solubility: Hydroxyl groups (e.g., 4-OH or 6-OH) enhance water solubility, whereas methoxy (-OMe) or methyl (-Me) groups increase hydrophobicity. For example, 6-Hydroxy-2-methylquinoline-4-carboxylic acid (similarity 0.96) shows higher solubility than 8-Methylquinoline-4-carboxylic acid (similarity 0.91) .
- Acidity : The -COOH group at position 2 contributes to acidity (pKa ~2–3), while 4-OH (pKa ~8–9) offers pH-dependent reactivity. Methoxy derivatives (e.g., 4-OMe) lack acidic protons, reducing hydrogen-bonding interactions critical for biological activity .
Biological Activity
4-Hydroxy-5-methylquinoline-2-carboxylic acid (also referred to as 4-HMQCA) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.
Synthesis of this compound
The synthesis of 4-HMQCA has been explored through various methods, including microwave-assisted synthesis and catalytic approaches. Recent studies have highlighted the use of bismuth chloride as a catalyst for a green synthesis method, which underscores the compound's potential for environmentally friendly production methods .
Antimicrobial Activity
4-HMQCA exhibits significant antimicrobial properties . It has been shown to be effective against various bacterial strains, demonstrating potential as a candidate for antibiotic development. The mechanism behind this activity may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro studies have shown that derivatives of 4-HMQCA possess selective cytotoxicity towards cancer cell lines, particularly those resistant to conventional chemotherapeutics like doxorubicin. For instance, research indicated that certain derivatives selectively targeted doxorubicin-resistant colon adenocarcinoma cells while exhibiting low toxicity towards normal human fibroblasts .
Table 1: Cytotoxic Activity of 4-HMQCA Derivatives
| Compound Derivative | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Derivative A | Doxorubicin-sensitive | 12.5 | Low |
| Derivative B | Doxorubicin-resistant | 8.3 | High |
| Derivative C | Normal fibroblasts | 25.0 | Low |
Other Biological Activities
In addition to antimicrobial and anticancer activities, 4-HMQCA exhibits other biological effects, such as:
- Antiproliferative : Inhibition of cell proliferation in various cancer models .
- Analgesic : Potential pain-relief properties have been noted in preliminary studies .
- Antiallergenic : Some derivatives show promise in reducing allergic responses .
The biological activity of 4-HMQCA can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some research suggests that 4-HMQCA may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Research Findings
Recent case studies have demonstrated the efficacy of 4-HMQCA in preclinical models:
- A study involving colon adenocarcinoma cell lines revealed that specific derivatives could significantly reduce tumor growth in vivo, suggesting potential for further development as an anticancer agent .
- Another investigation highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutics when used in combination therapies .
Q & A
Basic: What are the recommended synthetic routes for 4-Hydroxy-5-methylquinoline-2-carboxylic acid, and how do reaction conditions affect yields?
Answer:
Synthesis of this compound can be achieved via classical quinoline-forming reactions such as the Gould–Jacob, Skraup, or Friedländer protocols. For example, the Skraup reaction involves cyclization of aniline derivatives with glycerol under acidic conditions, while the Friedländer method uses β-keto esters and aminobenzaldehydes . Reaction conditions (e.g., temperature, catalyst choice, and solvent polarity) critically influence yields. Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity, while microwave-assisted synthesis can reduce reaction times and improve purity .
Basic: What spectroscopic and analytical techniques are used to confirm the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify functional groups (e.g., hydroxyl, methyl, carboxylic acid) and confirm substitution patterns on the quinoline ring .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHNO).
- X-ray Crystallography: Resolves crystal structure and hydrogen-bonding interactions .
- HPLC/UV-Vis: Assesses purity (>95% for research-grade material) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological targets of this compound?
Answer:
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations (using AutoDock Vina or Schrödinger) identify potential enzyme targets (e.g., DNA gyrase or protein kinases) by analyzing binding affinities to active sites . For example, the hydroxyl and carboxylic acid groups may form hydrogen bonds with catalytic residues in bacterial topoisomerases .
Advanced: How should researchers address contradictory data on its enzyme inhibition efficacy (e.g., IC50_{50}50 variability across studies)?
Answer:
Discrepancies in IC values may arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To resolve this:
- Standardize assays using recombinant enzymes (e.g., E. coli DNA gyrase vs. human topoisomerase II).
- Validate results with orthogonal methods (e.g., fluorescence polarization vs. gel electrophoresis) .
- Compare inhibition kinetics (competitive vs. non-competitive) under controlled buffer systems .
Basic: What are the recommended protocols for safe handling, storage, and disposal of this compound?
Answer:
- Handling: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Inspect gloves for integrity before use .
- Storage: Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation or hygroscopic degradation .
- Disposal: Incinerate in compliance with EPA guidelines; avoid environmental release .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- Modify substituents: Introduce electron-withdrawing groups (e.g., halogens) at position 5 to enhance metabolic stability .
- Prodrug strategies: Esterify the carboxylic acid to improve oral bioavailability .
- LogP optimization: Adjust methyl/hydroxyl groups to balance hydrophilicity and blood-brain barrier penetration .
Advanced: What analytical methods resolve degradation products under accelerated stability testing?
Answer:
- LC-MS/MS: Identifies hydrolytic (e.g., decarboxylation) or oxidative (quinone formation) degradation products .
- Forced degradation studies: Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to simulate long-term stability .
- Thermogravimetric Analysis (TGA): Monitors thermal decomposition profiles .
Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Answer:
- HPLC: Purity ≥95% (with UV detection at λ = 254 nm) is standard for in vitro assays .
- Elemental Analysis (EA): Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- Karl Fischer Titration: Moisture content <0.5% to prevent hydrolysis .
Advanced: What in vitro assays evaluate its antimicrobial and anticancer potential?
Answer:
- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Combine with flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Enzyme inhibition: Fluorescence-based assays for topoisomerase IV or kinase activity .
Advanced: How can reaction parameters be optimized for gram-to-kilogram scale synthesis?
Answer:
- Solvent selection: Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., ethanol/water mixtures) .
- Catalyst recycling: Use heterogeneous catalysts (e.g., Pd/C) to reduce costs.
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
